molecular formula C22H21NO6 B2906956 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 671761-82-3

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2906956
CAS No.: 671761-82-3
M. Wt: 395.411
InChI Key: WIUODEBYZZSNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromen-7-yl dimethylcarbamate, which is a class of compounds known as coumarins. Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a chromene ring (a benzopyran derivative), which is a common structure in many natural products and drugs. It also contains a dimethylcarbamate group, which can influence the compound’s reactivity and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its degree of conjugation .

Scientific Research Applications

New Synthetic Methods

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization

A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, involving tandem oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition, has been developed. This method showcases a significant degree of stereoselectivity, with Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Green Chemistry Applications

Starch Solution as a Homogenous Catalyst

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been achieved through a one-pot three-component condensation process using a nontoxic, biodegradable starch solution as a catalyst. This method emphasizes simplicity, a short reaction time, and environmental friendliness (Hazeri et al., 2014).

Antioxidant Potential

Preparation and Antioxidant Determination of Coumarin Derivatives

A study on the preparation and characterization of certain coumarin derivatives highlighted their high antioxidant activities. The derivatives exhibited significant scavenging ability against stable DPPH radical, showcasing their potential as antioxidants (Abd-Almonuim et al., 2020).

Magnetic Nanocatalyst for Synthesis

Magnetic Nanocatalyst Under Ultrasonic Irradiation

An efficient and environmentally friendly synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives was developed using Fe3O4@SiO2–imid–PMAn nanoparticles as catalysts under ultrasonic irradiation or reflux conditions in water. This method offers advantages such as excellent yields, short reaction time, and easy catalyst recovery (Esmaeilpour et al., 2015).

Anticancer Properties

Isoflavone Compound as Anticancer Agent

The synthesis, characterization, and biological evaluation of an isoflavone compound revealed its anticancer ability against human colon cancer cells. Docking studies targeting aurora kinases suggested mechanisms underlying the compound's anticancer properties (Ahn et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUODEBYZZSNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.